Assessment of Biological Activity: Lack of Defined Pharmacological Target
A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) and the primary literature failed to identify any quantitative biological activity data (e.g., IC50, EC50, Ki) for the target compound [1][2]. The closely related, but structurally distinct, analog 4-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine (BDBM30933) showed only marginal activity at the 5-HT1a receptor (EC50 = 9.90 × 10^4 nM), indicating a weakly active class [2]. In the absence of a defined biological target for 5919-98-2, no quantitative statement on its potency, efficacy, or selectivity can be made.
| Evidence Dimension | In vitro functional activity (EC50) |
|---|---|
| Target Compound Data | No data available. Target not established. |
| Comparator Or Baseline | Regioisomeric analog BDBM30933: EC50 = 9.90 × 10^4 nM against human 5-HT1a receptor |
| Quantified Difference | Not calculable. The target compound lacks any defined activity measure. |
| Conditions | Target compound: N/A. BDBM30933: Cell-based reporter gene assay (BLA) using HEK cells expressing human 5-HT1a receptor, pH 7.4, 2°C [2]. |
Why This Matters
A procurement decision based on specific biological activity cannot be made; there is no quantitative reason to select this compound over an alternative for any known pharmacological purpose.
- [1] PubChem. (2025). Compound Summary for CID 1102136: 4-Methoxy-3-(morpholine-4-sulfonyl)phenyl](piperidin-1-yl)methanone. National Library of Medicine, National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] BindingDB. (2009). Affinity Data for BDBM30933: 4-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine. Retrieved April 30, 2026. View Source
